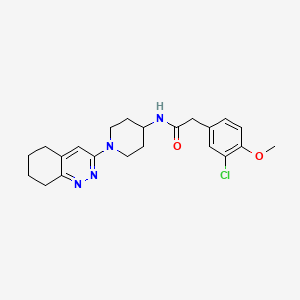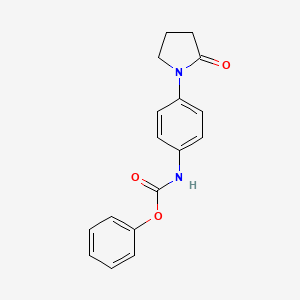
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Modeling and Simulations
Research involving compounds with furan and pyridine moieties, like the TraPPE-EH force field extension to aromatic compounds including benzene, pyridine, furan, and others, highlights the importance of these molecules in molecular simulations. These simulations aim to predict vapor-liquid equilibria, critical temperatures, and boiling points of various substances, showcasing the relevance of such compounds in understanding phase behaviors and designing new materials (Rai & Siepmann, 2007).
Energetic Materials
Compounds like 1,2,5-oxadiazole N-oxides (furoxans) fused with other heterocycles demonstrate the potential for creating novel energetic materials. The literature analysis on these compounds underlines their promise as donors and precursors for nitric oxide donors, indicating applications in designing new energetic materials with enhanced performance (Makhova & Rakitin, 2017).
Catalysis and Organic Synthesis
Research on the catalytic activities of complexes involving pyridine N-oxide and similar moieties showcases their utility in organic synthesis. For instance, complexes have been used as oxidizing agents to transform alcohols and thiophenols into their respective aldehydes and disulfides, hinting at applications in catalysis and synthetic chemistry (Yamamoto et al., 1982).
Material Science
The study of reactions between [C, N, O]-containing molecules and silicon surfaces has implications for the development of novel materials like SiC, SiN, and diamond thin films. This research area explores the mechanistic understanding of how small molecules, including those containing furan and pyridine units, react with Si surfaces to develop advanced materials (Lu & Lin, 2002).
Nanoparticle Synthesis
Innovations in nanoparticle synthesis, such as the use of copper(II) complexes of new hydrazones for the preparation of Cu and CuO nanoparticles, illustrate the significance of compounds with pyridine and furan derivatives in nanotechnology. These methodologies offer a novel approach to synthesizing metal and metal oxide nanoparticles, which are crucial in various applications, including catalysis, electronics, and material science (Selvam et al., 2019).
Propriétés
IUPAC Name |
[4-[(E)-[(1-oxidopyridin-1-ium-4-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(14-7-9-21(24)10-8-14)20-19-12-13-3-5-15(6-4-13)26-18(23)16-2-1-11-25-16/h1-12H,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUZASIWNQCOJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)
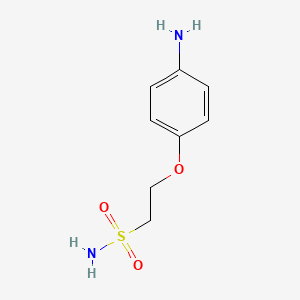
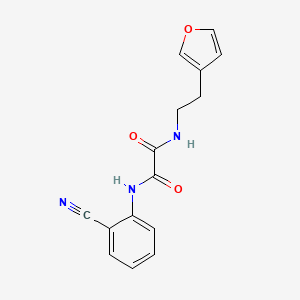
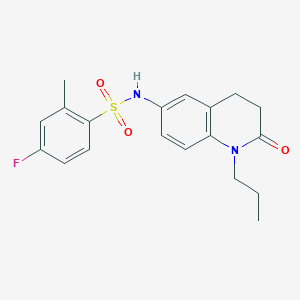

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
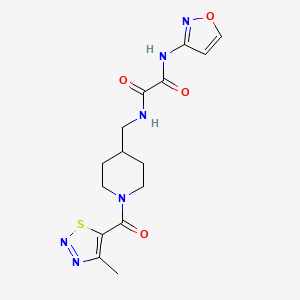
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)

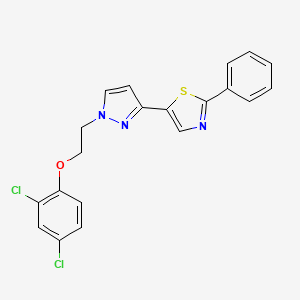
![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)
